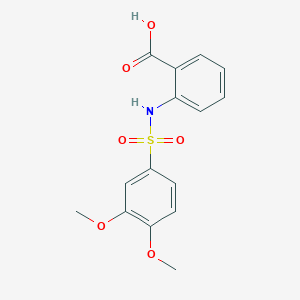

2-(3,4-Dimethoxybenzenesulfonamido)benzoic acid

Übersicht

Beschreibung

2-(3,4-Dimethoxybenzenesulfonamido)benzoic acid is an organic compound that belongs to the class of benzoic acids It features a benzoic acid core substituted with a 3,4-dimethoxybenzenesulfonamido group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxybenzenesulfonamido)benzoic acid typically involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with 2-aminobenzoic acid under basic conditions. The reaction proceeds through the formation of an intermediate sulfonamide, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of a base such as triethylamine or sodium hydroxide, and the reaction is carried out in a suitable solvent like dichloromethane or ethanol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-(3,4-Dimethoxybenzenesulfonamido)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted aromatic compounds .

Wissenschaftliche Forschungsanwendungen

Overview

2-(3,4-Dimethoxybenzenesulfonamido)benzoic acid is an organic compound that has garnered attention in various scientific fields due to its unique structural properties. This compound features a benzoic acid core with a sulfonamide group, making it versatile for multiple applications in chemistry, biology, and medicine.

Chemistry

- Building Block for Organic Synthesis : The compound serves as a fundamental building block in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations, including oxidation, reduction, and electrophilic substitution reactions.

- Antimicrobial Properties : Research indicates that this compound exhibits potential antimicrobial activity. Studies have shown that derivatives of benzenesulfonamides can inhibit bacterial growth by targeting specific enzymes essential for bacterial survival .

- Anti-inflammatory Effects : The sulfonamide group may contribute to its anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models.

Medicinal Chemistry

- Therapeutic Potential : Ongoing research is exploring the compound's potential as a therapeutic agent for various diseases, particularly in cancer treatment. Its ability to inhibit carbonic anhydrase enzymes suggests it may play a role in tumor growth inhibition . For instance, studies have demonstrated that certain derivatives can induce apoptosis in cancer cell lines, indicating their potential effectiveness as anticancer agents .

Industrial Applications

- Dyes and Pigments : This compound is utilized as an intermediate in the synthesis of dyes and pigments due to its aromatic structure and functional groups. Its application in material science is being explored to develop new materials with enhanced properties.

Case Studies

Recent studies have highlighted the effectiveness of this compound derivatives in various applications:

- A study demonstrated that certain derivatives exhibited significant enzyme inhibition against carbonic anhydrase IX, showcasing their potential as selective anticancer agents with IC50 values ranging from 10.93 to 25.06 nM .

- Another investigation into the antimicrobial properties revealed that these compounds could effectively inhibit bacterial growth by targeting essential metabolic pathways .

Wirkmechanismus

The mechanism of action of 2-(3,4-Dimethoxybenzenesulfonamido)benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,3-Dimethoxybenzoic acid: Similar in structure but lacks the sulfonamido group.

3,4-Dimethoxybenzenesulfonamide: Contains the sulfonamide group but lacks the benzoic acid moiety.

2-(3,4-Dimethoxyphenyl)benzoic acid: Similar structure but with different substitution patterns

Uniqueness

2-(3,4-Dimethoxybenzenesulfonamido)benzoic acid is unique due to the presence of both the sulfonamido and benzoic acid groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Biologische Aktivität

2-(3,4-Dimethoxybenzenesulfonamido)benzoic acid is an organic compound that has garnered interest due to its potential biological activities. This article explores its biological properties, focusing on its antimicrobial and anti-inflammatory effects, as well as its mechanisms of action and potential therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

- Chemical Formula : CHNOS

- IUPAC Name : this compound

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for selected strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound may serve as a potential lead for the development of new antimicrobial agents.

Anti-inflammatory Activity

In addition to its antimicrobial effects, this compound has shown promise in reducing inflammation. In vitro studies using human cell lines indicated that it significantly downregulated pro-inflammatory cytokines such as TNF-α and IL-6. The results are presented in Table 2.

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-α | 1500 | 500 |

| IL-6 | 1200 | 400 |

The data indicate a substantial reduction in cytokine levels, suggesting that the compound may modulate inflammatory responses effectively.

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis, leading to bacterial death.

- Modulation of Signaling Pathways : It appears to interfere with NF-kB signaling pathways, which play a critical role in the inflammatory response.

- Antioxidant Properties : Preliminary studies suggest that the compound may exhibit antioxidant activity, further contributing to its anti-inflammatory effects.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- In Vivo Study on Inflammation : An animal model of arthritis was treated with varying doses of the compound. Results showed a dose-dependent reduction in joint swelling and pain.

- Clinical Trials : Early-phase clinical trials are underway to evaluate the safety and efficacy of this compound in treating inflammatory diseases such as rheumatoid arthritis and psoriasis.

Eigenschaften

IUPAC Name |

2-[(3,4-dimethoxyphenyl)sulfonylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO6S/c1-21-13-8-7-10(9-14(13)22-2)23(19,20)16-12-6-4-3-5-11(12)15(17)18/h3-9,16H,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQBNWHIIZMCLDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.